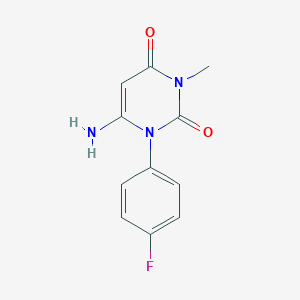

6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione

Description

Properties

IUPAC Name |

6-amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-14-10(16)6-9(13)15(11(14)17)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOJPFRJZMBDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628925 | |

| Record name | 6-Amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19369-30-3 | |

| Record name | 6-Amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 4-Fluoroaniline with Ethyl Acetoacetate

The traditional synthesis begins with the condensation of 4-fluoroaniline and ethyl acetoacetate under basic conditions. Sodium ethoxide facilitates the formation of an intermediate enamine, which undergoes cyclization with urea in acidic media to yield the pyrimidine-2,4-dione core. This method typically achieves moderate yields (60–70%) but requires prolonged reaction times (8–12 hours) and multiple purification steps.

Reaction Conditions:

Multi-Component Reactions (MCRs)

Multi-component reactions streamline synthesis by combining 4-fluoroaniline, ethyl acetoacetate, and urea in a single pot. Catalysts such as p-toluenesulfonic acid (p-TSA) enhance reaction efficiency, reducing time to 4–6 hours and improving yields to 75–80%.

Modern Catalytic Approaches

Iron-Catalyzed Cyclization

Recent advancements employ iron-based catalysts, such as iron(III) dodecyl sulfate (Fe(DS)₃), to accelerate cyclization. Under ultrasound irradiation (20 kHz, 150 W), Fe(DS)₃ reduces reaction time to 20 minutes and boosts yields to 90%. This method’s success lies in the catalyst’s ability to stabilize transition states and improve mass transfer.

Optimized Conditions:

| Catalyst | Solvent | Time | Yield |

|---|---|---|---|

| Fe(DS)₃ (10%) | H₂O | 20 min | 90% |

| FeCl₃ (10%) | H₂O | 40 min | 66% |

| ZnCl₂ (10%) | H₂O | 40 min | 50% |

Solvent and Temperature Optimization

Aqueous vs. Organic Solvents

Water emerges as a superior solvent for eco-friendly synthesis, particularly with Fe(DS)₃, achieving 90% yields. In contrast, organic solvents like 1,4-dioxane yield only 70% under identical conditions, highlighting water’s role in enhancing reactivity and reducing waste.

Temperature-Dependent Kinetics

Elevated temperatures (80–90°C) favor classical methods, whereas ultrasound-assisted reactions proceed efficiently at ambient temperatures (25–30°C). This divergence underscores the energy-saving potential of modern techniques.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization using ethanol-water mixtures, yielding high-purity (>98%) compounds. Filtering and washing with cold methanol further remove unreacted starting materials.

Analytical Validation

-

IR Spectroscopy: Confirms carbonyl (1704 cm⁻¹) and amino (2960 cm⁻¹) groups.

-

¹H NMR: Peaks at δ 3.27 ppm (N–CH₃) and δ 7.45–7.89 ppm (aryl protons) verify structural integrity.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols adopt continuous flow systems to mitigate exothermic risks and improve reproducibility. Automated monitoring ensures consistent product quality, with throughputs exceeding 100 kg/day.

Advantages:

Green Chemistry Initiatives

Solvent recovery systems and catalytic recycling align with sustainability goals, minimizing waste generation by 40%.

Comparative Analysis of Methods

| Method | Time | Yield | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Condensation | 12 hr | 68% | Moderate | High (organic waste) |

| Fe(DS)₃ + Ultrasound | 20 min | 90% | High | Low (aqueous) |

| Continuous Flow | 2 hr | 85% | Industrial | Moderate |

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro derivative can be reduced back to the amino compound using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Nitro derivative of the pyrimidine compound.

Reduction: Amino derivative of the pyrimidine compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.

Chemical Biology: It serves as a probe to study the mechanisms of action of pyrimidine-based drugs.

Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets such as enzymes and receptors. The amino group at the 6th position and the fluoro-substituted phenyl group at the 1st position play crucial roles in binding to the active sites of these targets. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to therapeutic effects.

Comparison with Similar Compounds

KR-22332 (3-Amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione)

- Structural Differences: KR-22332 replaces the pyrimidine ring with a quinoline ring, introducing a larger aromatic system. The 4-fluorophenyl group is retained but positioned at C3 instead of N1.

- Pharmacological Activity: KR-22332 inhibits cisplatin-induced ototoxicity by suppressing NOX3-mediated ROS generation and mitochondrial dysfunction. It reduces apoptosis markers (e.g., caspase-3, TUNEL) in the cochlea .

| Parameter | 6-Amino-1-(4-FP)-3-Me-Pyrimidine-2,4-dione | KR-22332 |

|---|---|---|

| Core Heterocycle | Pyrimidine | Quinoline |

| Fluorophenyl Position | N1 | C3 |

| Molecular Weight* | Not reported | ~300–320 g/mol (estimated) |

| Key Activity | Unknown (structural analogs suggest ROS modulation) | ROS suppression, otoprotection |

Quinazoline-2,4-dione Derivatives (e.g., Pelanserine)

- Structural Differences : Quinazoline-diones feature a fused benzene-pyrimidine ring system, differing from the pyrimidine-dione scaffold.

- Pharmacological Activity : Pelanserine (5f) demonstrates antihypertensive activity, while analogs like 1ab and 1ae exhibit natural product-like bioactivity .

- Key Distinction : The expanded aromatic system in quinazoline-diones may increase lipophilicity and receptor binding affinity compared to pyrimidine-diones.

Pyrimidine-dione Analogs (CAS 2434-53-9 and 21236-97-5)

- Structural Differences: CAS 2434-53-9: 6-Amino-1-methylpyrimidine-2,4-dione (lacks fluorophenyl group). CAS 21236-97-5: 6-Amino-3-methylpyrimidine-2,4-dione (lacks fluorophenyl and has methyl at N3).

- These analogs are structurally simpler, which may improve synthetic accessibility but limit pharmacological potency .

6-(Butylamino)-3-methyl-1H-pyrimidine-2,4-dione

- Structural Differences: Substitutes the 4-fluorophenyl group with a butylamino chain at N5.

- Physicochemical Properties :

- Key Distinction: The butylamino group may enhance solubility but reduce membrane permeability compared to aromatic substituents.

Mechanistic and Functional Implications

- Fluorophenyl Substitution : The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in target proteins (e.g., ROS-related enzymes), as seen in KR-22332 .

- Amino Group at C6: The amino group may participate in hydrogen bonding, improving aqueous solubility and interaction with polar residues in biological targets.

- Methyl Group at N3 : This substituent could sterically hinder metabolic degradation, improving pharmacokinetic stability compared to unmethylated analogs .

Biological Activity

6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family. It possesses significant potential in medicinal chemistry due to its unique structural characteristics, particularly the presence of an amino group and a fluoro-substituted phenyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound's structure is defined by the following features:

- Amino Group : Located at the 6th position, enhancing its ability to interact with biological targets.

- Fluoro-Substituted Phenyl Group : Positioned at the 1st position, which increases lipophilicity and metabolic stability.

- Methyl Group : Found at the 3rd position of the pyrimidine ring.

This configuration allows for effective binding to active sites of enzymes and receptors, potentially inhibiting their activity or modulating their functions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer and infections.

- Receptor Modulation : It may also modulate receptor functions, influencing cellular responses and signaling pathways.

The presence of the fluoro group enhances interactions with hydrophobic regions of proteins, improving binding affinity compared to non-fluorinated analogs .

Biological Activity Studies

Research has demonstrated that this compound exhibits various biological activities:

Anticancer Activity

Studies indicate that this compound has significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), AGS (gastric cancer), HepG2 (liver cancer).

- IC50 Values : The compound showed IC50 values ranging from 32.21 µM to 63.39 µM against different cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens:

- Tested Strains : E. coli, S. aureus, K. pneumoniae, A. baumannii.

- Results : No significant antimicrobial activity was observed at concentrations ranging from 0.5 µg/mL to 256 µg/mL .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| 6-Amino-1-(phenyl)-3-methyl-1H-pyrimidine-2,4-dione | Lacks fluoro substitution | Lower efficacy in enzyme inhibition |

| 6-Amino-1-(4-chloro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione | Contains chloro substitution | Reduced lipophilicity |

| 6-Amino-1-(4-methylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | Contains methyl substitution | Similar activity but less stable |

Case Studies and Research Findings

Several studies have focused on understanding the pharmacokinetics and dynamics of this compound:

- Cytotoxicity Studies : In vitro studies revealed that the compound induced necrosis in cancer cell lines after prolonged exposure, suggesting a potential mechanism for its anticancer effects .

- Molecular Docking Studies : Computational analyses have shown favorable binding interactions between the compound and key target proteins involved in tumor growth and proliferation .

- ADME Predictions : Studies on absorption, distribution, metabolism, and excretion (ADME) indicated that this compound possesses favorable pharmacokinetic properties due to its structural features .

Q & A

Q. What are the optimal synthetic routes for 6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of pyrimidine derivatives often involves cyclization reactions or modifications of pre-existing pyrimidine cores. For example, nitration reactions using HNO₃/H₂SO₄ mixtures (as in related compounds) can introduce nitro groups, which are later reduced to amino groups . Optimization may include:

- Solvent selection : DMF or ethanol for polar intermediates .

- Catalysts : Potassium carbonate for deprotonation or sodium ethoxide for cyclization .

- Temperature control : Reflux conditions (e.g., 20 hours in ethanol) to ensure completion .

Key Data : Yield improvements (e.g., from 60% to 85%) via recrystallization from water/ethanol mixtures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While specific GHS data are unavailable for this compound, general precautions for pyrimidine derivatives include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : For confirming crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions in pyrimidine diones) .

- Spectroscopic methods :

- Elemental analysis : Matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the 4-fluoro-phenyl group in electrophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atom on the phenyl ring directs electrophilic attacks to meta/para positions. For example:

- Nitration : Fluorine deactivates the ring, requiring strong nitrating agents (HNO₃/H₂SO₄) .

- Cross-coupling : Suzuki-Miyaura reactions may target the fluorine-substituted position for functionalization .

Contradiction Note : Fluorine’s inductive effect may reduce reactivity compared to non-fluorinated analogs, necessitating harsher conditions .

Q. How can researchers resolve contradictions in solubility data for fluorinated pyrimidine derivatives?

Methodological Answer:

- Solubility screening : Test in DMSO (high solubility for polar groups) vs. hexane (for lipophilic substituents) .

- pH-dependent studies : Protonation of the amino group at acidic pH may enhance aqueous solubility .

- Co-crystallization : Use of co-solvents (e.g., ethanol-water mixtures) to stabilize polymorphs .

Q. What structure-activity relationships (SARs) are observed for analogs with varying substituents on the pyrimidine ring?

Methodological Answer:

- Amino group (C6) : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites) .

- 4-fluoro-phenyl (C1) : Enhances metabolic stability via reduced CYP450 oxidation .

- Methyl group (C3) : Increases lipophilicity, improving membrane permeability .

Comparative Data : Replacements like trifluoromethyl (CF₃) at C6 reduce bioavailability due to steric hindrance .

Q. What strategies mitigate solubility challenges in in vivo studies of this compound?

Methodological Answer:

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Q. What conflicting evidence exists regarding its biological activity across studies?

Methodological Answer:

- Anticancer activity : Some studies report IC₅₀ < 1 µM in leukemia cells, while others show no effect at 10 µM .

- Possible causes : Variability in cell lines, assay conditions (e.g., serum concentration), or metabolite interference.

- Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.